1-(3,6-Dimethyl-2-pyrazinyl)propanone
Description
1-(3,6-Dimethyl-2-pyrazinyl)propanone is a pyrazine-derived compound characterized by a propanone (3-oxoalkyl) group attached to the 2-position of a pyrazine ring, with methyl substituents at the 3- and 6-positions. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and flavor science. Pyrazines are aromatic heterocycles known for their role in flavor and fragrance applications, and their substitution patterns significantly influence their bioactivity and physicochemical behavior .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(3,6-dimethylpyrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-4-8(12)9-7(3)10-5-6(2)11-9/h5H,4H2,1-3H3 |
InChI Key |
PFRBGMNYBFECCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC(=CN=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(3,6-Dimethyl-2-pyrazinyl)propanone, it is compared to structurally related pyrazine and propanone derivatives. Key differences in substitution patterns, ketone chain length, and bioactivity are summarized below.
Structural and Physicochemical Comparison
¹Synonyms in suggest the compound may correspond to CAS 22047-26-3 or related isomers.
Substitution Pattern and Bioactivity
- Positional Effects: Methyl groups at the 3- and 6-positions in this compound create a steric environment distinct from mono-substituted analogs.
- Ketone Chain Length: The propanone group (three-carbon chain) offers greater conformational flexibility compared to ethanone derivatives like 2-acetyl-3,5-dimethylpyrazine. This may enhance binding interactions in biological systems or flavor receptor applications .
- For instance, fluorine or bromine substituents improve potency compared to methoxy groups .
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